molecular formula C13H13N5O4 B3605425 N-[4-(acetylamino)phenyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide

N-[4-(acetylamino)phenyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B3605425
M. Wt: 303.27 g/mol
InChI Key: FLYPPPCAUBFRPF-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide is a synthetic organic compound characterized by its unique structure, which includes an acetylamino group attached to a phenyl ring, and a nitro-substituted pyrazole ring linked via an acetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide typically involves multiple steps:

  • Formation of the Acetylamino Phenyl Intermediate

      Starting Material: 4-nitroaniline.

      Reaction: Acetylation using acetic anhydride in the presence of a base such as pyridine to form N-(4-nitrophenyl)acetamide.

      Conditions: Reflux conditions for several hours.

  • Reduction of the Nitro Group

      Starting Material: N-(4-nitrophenyl)acetamide.

      Reaction: Reduction using a reducing agent like tin(II) chloride in hydrochloric acid to yield N-(4-aminophenyl)acetamide.

      Conditions: Room temperature to moderate heating.

  • Formation of the Pyrazole Ring

      Starting Material: 3-nitro-1H-pyrazole.

      Reaction: Coupling with N-(4-aminophenyl)acetamide using a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

      Conditions: Mild to moderate temperatures, typically under inert atmosphere.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including:

    Batch or Continuous Flow Reactors: To handle large volumes and improve reaction efficiency.

    Automated Systems: For precise control of reaction conditions and to ensure consistent product quality.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

      Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.

      Products: Oxidized derivatives, potentially altering the nitro group or the phenyl ring.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

      Conditions: Often performed under inert atmosphere to prevent unwanted side reactions.

      Products: Reduced forms, possibly converting the nitro group to an amine.

  • Substitution

      Reagents: Nucleophiles or electrophiles depending on the desired substitution.

      Conditions: Vary widely but often involve mild to moderate temperatures and appropriate solvents.

      Products: Substituted derivatives on the phenyl or pyrazole rings.

Scientific Research Applications

Chemistry

    Catalysis: As a ligand in metal-catalyzed reactions due to its ability to coordinate with metal centers.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.

    Biological Probes: Used in studies to understand biological pathways and mechanisms.

Medicine

    Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

    Agriculture: Potential use in the formulation of agrochemicals.

Mechanism of Action

The mechanism by which N-[4-(acetylamino)phenyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide exerts its effects involves:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways: Modulating signaling pathways, potentially leading to changes in cellular processes such as apoptosis or proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetylamino)phenylacetamide: Lacks the pyrazole ring, making it less versatile in certain applications.

    2-(3-nitro-1H-pyrazol-1-yl)acetamide: Lacks the phenyl ring, potentially reducing its binding affinity in biological systems.

Uniqueness

N-[4-(acetylamino)phenyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-(3-nitropyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O4/c1-9(19)14-10-2-4-11(5-3-10)15-13(20)8-17-7-6-12(16-17)18(21)22/h2-7H,8H2,1H3,(H,14,19)(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYPPPCAUBFRPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788630
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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